N-(3-Bromo-4-chlorophenyl)thian-4-amine
Description
N-(3-Bromo-4-chlorophenyl)thian-4-amine is a halogenated aryl amine derivative featuring a thian (tetrahydrothiopyran) ring system. The compound’s structure includes a 3-bromo-4-chlorophenyl group attached to the 4-amino position of the thian ring. This class of compounds is of significant interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by halogen substituents, which influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C11H13BrClNS |
|---|---|
Molecular Weight |
306.65 g/mol |
IUPAC Name |
N-(3-bromo-4-chlorophenyl)thian-4-amine |
InChI |
InChI=1S/C11H13BrClNS/c12-10-7-9(1-2-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2 |
InChI Key |
MNUWEMPAOSXVAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NC2=CC(=C(C=C2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-chlorophenyl)thian-4-amine typically involves the reaction of 3-bromo-4-chloroaniline with thian-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction parameters are carefully controlled to maintain the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-chlorophenyl)thian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
N-(3-Bromo-4-chlorophenyl)thian-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-chlorophenyl)thian-4-amine involves its interaction with specific molecular targets and pathways in biological systems. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Heterocycle Comparison : Thian-4-amine derivatives exhibit greater conformational flexibility compared to rigid heterocycles like thiazole () or triazole (), which may influence binding interactions in biological systems.
Biological Activity
N-(3-Bromo-4-chlorophenyl)thian-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a thian ring fused with a phenyl group substituted at the 3rd position with bromine and the 4th position with chlorine. Its molecular formula is , with a molecular weight of approximately 292.6 g/mol. The presence of halogen substituents can enhance the compound's lipophilicity and biological activity by improving its interaction with cellular targets.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Thian Ring : Utilizing appropriate sulfur-containing reagents.
- Bromination and Chlorination : Selectively introducing bromine and chlorine onto the phenyl ring through electrophilic aromatic substitution.
- Purification : Employing techniques such as recrystallization or chromatography to isolate the desired product.
The synthetic route can be optimized for yield and purity, which is crucial for biological evaluations.
Pharmacological Properties
Research has indicated that this compound exhibits various biological activities, particularly:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models, potentially acting on pathways involving cytokines and inflammatory mediators.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
Structure-Activity Relationship (SAR)
The unique combination of bromine and chlorine atoms at specific positions on the phenyl ring significantly influences the compound's biological activity. Studies suggest that variations in these halogen substituents can lead to different pharmacological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-Bromo-4-fluorophenyl)thian-4-amine | Bromine at 3rd position, fluorine at 4th | Enhanced anti-inflammatory effects |
| N-(2-Bromo-5-fluorophenyl)thian-4-amine | Different positions of bromine and fluorine | Variation in antimicrobial activity |
| This compound | Chlorine instead of fluorine | Potentially unique pharmacological profile |
Case Studies
- Anti-inflammatory Studies : A study conducted by researchers evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results demonstrated a significant reduction in paw swelling and inflammatory markers compared to control groups.
- Antimicrobial Testing : In vitro assays revealed that this compound exhibited bacteriostatic effects against several strains of Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
